The Chemical Architecture and Application of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine in Kinase Inhibitor Development
The Chemical Architecture and Application of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine in Kinase Inhibitor Development
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The pursuit of highly selective kinase inhibitors for central nervous system (CNS) disorders requires sophisticated molecular scaffolds. 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1246350-02-6) has emerged as a critical intermediate in the synthesis of ATP-competitive inhibitors[1]. Characterized by a fused pyrazole and pyridine ring system, this compound provides an ideal structural vector for targeting Leucine-Rich Repeat Kinase 2 (LRRK2)—a primary genetic driver of Parkinson’s Disease (PD)[2][3].
This whitepaper dissects the physicochemical properties of this scaffold, elucidates the causality behind its regioselective synthesis, and provides self-validating protocols for its generation and biochemical evaluation.
Structural & Physicochemical Profiling
The utility of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine lies in its bifunctional nature. The pyrazole core acts as a hydrogen-bond donor/acceptor pair, crucial for anchoring the molecule to the kinase hinge region[1]. Simultaneously, the C3-cyclopropyl group introduces a rigid, lipophilic bulk that occupies the hydrophobic pocket adjacent to the gatekeeper residue, enhancing both binding affinity and metabolic stability compared to linear alkyl chains[2]. The C4-chlorine atom serves as an electrophilic handle, primed for downstream nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling to build the final active pharmaceutical ingredient (API).
Table 1: Physicochemical and Structural Parameters
| Parameter | Value / Description |
| Chemical Name | 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine |
| CAS Registry Number | 1246350-02-6 |
| Empirical Formula | C9H8ClN3 |
| Molecular Weight | 193.63 g/mol |
| Structural Class | Heterocyclic Aromatic Compound (Fused Pyrazolopyridine) |
| Key Substituents | C4-Chlorine (Synthetic Handle), C3-Cyclopropyl (Lipophilic Anchor) |
| Primary Application | Scaffold for LRRK2 Kinase Inhibitors |
Rational Design in Medicinal Chemistry: Targeting LRRK2
Mutations in the LRRK2 gene, most notably the G2019S substitution, lead to hyperactive kinase function, resulting in the aberrant hyperphosphorylation of Rab proteins[3]. This cascade disrupts lysosomal homeostasis, ultimately driving the neurodegeneration observed in Parkinson's disease[4].
The pyrazolo[4,3-c]pyridine scaffold is structurally optimized to intervene in this pathway. By outcompeting ATP at the kinase domain, derivatives of this scaffold halt the pathogenic signaling cascade.
Mechanism of LRRK2 inhibition by pyrazolopyridine derivatives in Parkinson's Disease.
Self-Validating Synthetic Methodology
The synthesis of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine demands strict regiocontrol. The protocol below utilizes a hydrazine-mediated cyclization of a dichloropyridinyl ketone precursor[1][2].
Causality of Reagent Selection: Hydrazine acts as a bis-nucleophile. The first attack occurs at the ketone carbonyl to form a hydrazone intermediate. The second attack is an intramolecular SNAr that displaces the chloride at the C2 position of the pyridine ring. The C2-Cl is significantly more electrophilic than the C4-Cl due to the inductive and resonance-withdrawing effects of the adjacent pyridine nitrogen. This electronic disparity guarantees the regioselective formation of the [4,3-c] fused system rather than a mixture of isomers. 1,4-Dioxane is selected as the solvent due to its ability to solubilize the organic precursor while remaining miscible with the aqueous hydrazine hydrate[2].
Step-by-Step Protocol: Regioselective Cyclization
Step 1: Reaction Assembly
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Charge a flame-dried, round-bottom flask with (2,4-dichloropyridin-3-yl)(cyclopropyl)methanone (1.0 equivalent, e.g., 10.0 g).
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Dissolve the precursor in 1,4-dioxane (approx. 10 volumes, 100 mL).
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Cool the solution to 0°C using an ice-water bath to control the exothermic hydrazone formation.
Step 2: Nucleophilic Addition & In-Process Control (IPC)
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Dropwise, add Hydrazine hydrate (80% aqueous solution, excess, approx. 100 mL) to the cooled mixture[2].
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Allow the reaction to warm to room temperature (20-25°C) and stir for 16 hours.
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Self-Validation Check: Pull a 50 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The reaction is validated to proceed to Step 3 only when the precursor mass ( [M+H]+ ) is completely depleted, and the intermediate hydrazone/final cyclized mass ( [M+H]+≈194.0 ) is the dominant peak.
Step 3: Isolation and Purification
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Concentrate the reaction mass in vacuo to remove 1,4-dioxane and excess hydrazine.
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Wash the crude residue with chloroform ( 3×100 mL) or extract using an EtOAc/water partition to remove polar impurities.
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Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate to yield the crude off-white solid.
Step 4: Final Analytical Validation
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Self-Validation Check: Confirm regiochemistry via 1H NMR (400 MHz, DMSO- d6 ). The successful displacement of the C2-Cl and retention of the C4-Cl is confirmed by the presence of exactly two ortho-coupled aromatic protons on the pyridine ring (typically observed as doublets around δ 7.47 and 8.09 ppm, J≈6.0 Hz) and the distinct multiplet of the cyclopropyl protons ( δ 0.92-1.12 ppm)[2].
Synthetic workflow for 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine via regioselective SNAr.
Biochemical Validation Protocol: Kinase Inhibition Assay
Once the scaffold is functionalized into a mature LRRK2 inhibitor (e.g., via C4 amination), its biological efficacy must be quantified. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for this validation.
Causality of Assay Selection: Aromatic heterocycles often exhibit auto-fluorescence, which creates false positives in standard colorimetric or prompt-fluorescence assays. TR-FRET introduces a time delay between excitation and emission measurement, allowing short-lived background fluorescence to decay, thereby isolating the true signal of the kinase-substrate interaction.
Step-by-Step TR-FRET Protocol:
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Preparation: Plate 10 µL of the functionalized pyrazolopyridine inhibitor (serially diluted in DMSO, 1% final concentration) into a 384-well microplate.
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Kinase Addition: Add 10 µL of recombinant LRRK2 (G2019S mutant) enzyme in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.
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Reaction Initiation: Add 10 µL of a substrate mixture containing ATP (at the Km concentration for LRRK2) and a fluorescein-labeled Rab-derived peptide substrate.
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Incubation: Seal the plate and incubate for 60 minutes at 25°C.
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Termination & Detection: Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and a Terbium-labeled anti-phospho-Rab antibody.
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Self-Validation Check: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission 1: 495 nm, Emission 2: 520 nm). The assay self-validates by calculating the Z'-factor from positive (DMSO only) and negative (no ATP) controls. A Z'-factor >0.6 confirms assay robustness. The IC50 is then derived from the 520/495 nm emission ratio.
Sources
- 1. evitachem.com [evitachem.com]
- 2. US8569281B2 - Compounds and their administration for treating a neurodegenerative disease as well as a method for identifying a compound capable of inhibiting a kinase, such as LRRK - Google Patents [patents.google.com]
- 3. US8569281B2 - Compounds and their administration for treating a neurodegenerative disease as well as a method for identifying a compound capable of inhibiting a kinase, such as LRRK - Google Patents [patents.google.com]
- 4. WO2019104086A1 - Polymorphes et formes solides d'un composé de pyrimidinylamino-pyrazole, et procédés de production - Google Patents [patents.google.com]
